Turosteride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto estaba bajo investigación por GlaxoSmithKline para el tratamiento de la hiperplasia prostática benigna, pero nunca se comercializó . Turosteride es conocido por su alta selectividad para la isoforma tipo II de la 5-alfa reductasa, con aproximadamente 15 veces más selectividad que la isoforma tipo I .

Métodos De Preparación

La síntesis de Turosteride involucra varios pasos:

Material de partida: La síntesis comienza con 3-hidroxi-5-androsteno-17-beta-carbonilo.

Formación de intermediarios: El intermedio se forma al hacer reaccionar el material de partida con yodo y piridina, seguido de un tratamiento con metóxido de sodio y metanol.

Producto final: El producto final, this compound, se obtiene mediante modificaciones químicas adicionales y pasos de purificación.

Análisis De Reacciones Químicas

Turosteride experimenta varios tipos de reacciones químicas:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Chemistry

In chemical research, turosteride serves as a model compound for studying the inhibition mechanisms of 5-alpha-reductase. Its selectivity profile allows researchers to investigate the biochemical pathways influenced by androgen levels and their implications in various diseases .

Biology

This compound is utilized in biological studies to explore the role of 5-alpha-reductase in physiological processes. It has been shown to significantly reduce DHT levels without affecting testosterone levels, which is a notable distinction from other inhibitors like finasteride . This characteristic suggests potential benefits in managing conditions associated with elevated DHT levels.

Medicine

This compound's therapeutic potential has been evaluated in several medical contexts:

- Benign Prostatic Hyperplasia (BPH) : Clinical studies indicate that this compound effectively reduces prostate size and alleviates symptoms associated with BPH .

- Prostate Cancer : Research using the Dunning R3327 rat model demonstrated that this compound inhibited tumor growth significantly at higher doses (200 mg/kg/day), although it did not affect tumor incidence . The compound's ability to reduce tumor growth without altering serum testosterone levels presents an intriguing avenue for prostate cancer treatment.

- Acne and Hair Loss : Similar to other 5-alpha-reductase inhibitors, this compound may have applications in treating acne and hair loss due to its mechanism of reducing DHT levels .

Study 1: Tumor Growth Inhibition

In a study involving Dunning R3327 rats, this compound was administered at varying doses to assess its impact on established tumors. Results indicated a significant reduction in tumor growth by approximately 45% at a dosage of 200 mg/kg/day compared to controls .

Study 2: Hormonal Effects

A hormonal study on adult male rats showed that this compound reduced ventral prostate weight significantly while maintaining stable testosterone levels. The compound caused up to a 78% reduction in intraprostatic DHT content without affecting serum testosterone or luteinizing hormone levels .

Mecanismo De Acción

Turosteride ejerce sus efectos inhibiendo selectivamente la enzima 5-alfa reductasa. Esta enzima es responsable de la conversión de testosterona a dihidrotestosterona (DHT), un andrógeno más potente. Al inhibir esta enzima, this compound reduce los niveles de DHT, lo que lleva a una disminución de la actividad androgénica . Este mecanismo es particularmente útil en afecciones como la hiperplasia prostática benigna, donde los niveles excesivos de DHT contribuyen a la progresión de la enfermedad .

Comparación Con Compuestos Similares

Turosteride es similar a otros inhibidores de la 5-alfa reductasa, como finasteride y dutasteride. This compound es único por su alta selectividad para la isoforma tipo II de la 5-alfa reductasa . Esta selectividad la hace más efectiva para atacar tejidos específicos donde predomina la isoforma tipo II.

Compuestos similares

Finasteride: Otro inhibidor selectivo de la 5-alfa reductasa, utilizado en el tratamiento de la hiperplasia prostática benigna y la calvicie de patrón masculino.

El perfil de selectividad único de this compound y sus posibles aplicaciones terapéuticas la convierten en un compuesto de gran interés en la investigación científica.

Actividad Biológica

Turosteride, a selective inhibitor of the enzyme 5α-reductase, has been the subject of various studies focusing on its biological activity, particularly in the context of prostate health. This compound was investigated by GlaxoSmithKline for potential therapeutic applications in benign prostatic hyperplasia (BPH) but was never marketed. This article reviews its biological effects, mechanisms of action, and relevant research findings.

This compound primarily acts by inhibiting the conversion of testosterone (T) to 5α-dihydrotestosterone (DHT), a potent androgen associated with prostate growth and development. It exhibits selectivity for the type II isoform of 5α-reductase, showing approximately a 15-fold preference over the type I isoform. This selectivity is significant as it may reduce side effects commonly associated with non-selective inhibitors like finasteride.

Inhibition of Prostate Growth

Research indicates that this compound effectively inhibits prostate size and retards tumor growth in animal models. A study involving adult male rats demonstrated that oral administration of this compound at doses of 3, 10, and 30 mg/kg resulted in:

-

Reduction in Ventral Prostate Weight :

- 10% reduction at 3 mg/kg

- 33% reduction at 10 mg/kg

- 42% reduction at 30 mg/kg

-

Decrease in Intraprostatic DHT Levels :

- 61% reduction at 3 mg/kg

- 74% reduction at 10 mg/kg

- 78% reduction at 30 mg/kg

Interestingly, serum testosterone levels remained unchanged across all doses, indicating a unique profile compared to other inhibitors which typically cause an increase in testosterone due to feedback mechanisms .

Hormonal Effects

In a controlled study, this compound caused a notable decrease in serum DHT levels by approximately 40% , although this change did not reach statistical significance. No significant alterations were noted in serum luteinizing hormone or prolactin levels, suggesting that this compound's action is primarily localized to the prostate without systemic endocrine disruption .

Comparative Analysis with Other Inhibitors

| Parameter | This compound | Finasteride | Dutasteride |

|---|---|---|---|

| Selectivity | Type II (15-fold) | Type II | Type I & II |

| Prostate Weight Reduction | Significant | Significant | Significant |

| Serum T Levels Change | No change | Increase | Increase |

| Serum DHT Reduction | ~40% | ~70% | >90% |

This compound's unique profile—particularly its ability to decrease DHT without increasing testosterone—positions it as a potentially advantageous alternative to existing treatments for BPH and related conditions .

Case Studies and Clinical Implications

While this compound has shown promising results in animal studies, clinical data on human subjects remains limited. The Prostate Cancer Prevention Trial (PCPT) highlighted concerns regarding the use of other 5α-reductase inhibitors like finasteride due to an increased incidence of high-grade prostate cancers among treated individuals. These findings underscore the necessity for further clinical trials to establish this compound's safety profile and efficacy in humans .

Propiedades

Número CAS |

137099-09-3 |

|---|---|

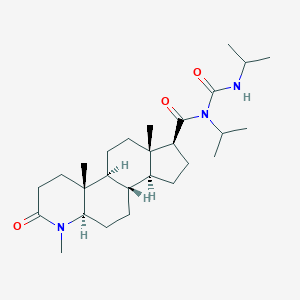

Fórmula molecular |

C27H45N3O3 |

Peso molecular |

459.7 g/mol |

Nombre IUPAC |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)/t18-,19-,20-,21+,22+,26-,27+/m0/s1 |

Clave InChI |

WMPQMBUXZHMEFZ-YJPJVVPASA-N |

SMILES |

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |

SMILES isomérico |

CC(C)NC(=O)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C |

SMILES canónico |

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |

Sinónimos |

1-(4-methyl-3-oxo-4-aza-5 alpha-androstane-17 beta-carbonyl)-1,3-diisopropylurea FCE 26073 FCE-26073 turosteride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.